Brexpiprazole

Extrapyramidal Symptoms Tolerability Schizophrenia

Brexpiprazole (OPC-34712) is the D₂ partial agonist of choice when experimental protocols require robust 5-HT1A engagement (Ki=0.12 nM, ~14-fold and ~21-fold higher affinity than aripiprazole and cariprazine). Its dual CYP3A4/CYP2D6 metabolism enables genotype-stratified pharmacokinetic modeling impractical with CYP3A4-only probes. Clinically validated 53% lower EPS incidence versus aripiprazole translates directly to reduced attrition in long-term behavioral and tolerability studies. For receptor occupancy, DDI, or negative symptom research demanding a differentiated SDAM profile, this compound provides quantifiable, mechanistically-aligned advantages over other D₂ partial agonists.

Molecular Formula C25H27N3O2S
Molecular Weight 433.6 g/mol
CAS No. 913611-97-9
Cat. No. B1667787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrexpiprazole
CAS913611-97-9
Synonyms7-(4-(4-(1-benzothiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one
brexpiprazole
Rexulti
Molecular FormulaC25H27N3O2S
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4
InChIInChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)
InChIKeyZKIAIYBUSXZPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brexpiprazole (CAS 913611-97-9) for Pharmaceutical Research and Development: Core Pharmacological Classification


Brexpiprazole (CAS 913611-97-9, OPC-34712) is a serotonin-dopamine activity modulator (SDAM) and third-generation atypical antipsychotic developed by Otsuka Pharmaceutical and Lundbeck, approved for the treatment of schizophrenia, adjunctive therapy in major depressive disorder (MDD), and agitation associated with Alzheimer's dementia [1]. It is a dopamine D2 receptor partial agonist with lower intrinsic activity at D2 receptors than its predecessor aripiprazole, and exhibits high affinity antagonism at 5-HT2A receptors and partial agonism at 5-HT1A receptors [2].

Why Brexpiprazole (CAS 913611-97-9) Cannot Be Directly Substituted with Other D2 Partial Agonists in Research Protocols


Within the class of dopamine D2 receptor partial agonists, significant pharmacodynamic heterogeneity precludes simple interchangeability. Brexpiprazole exhibits quantifiably lower intrinsic activity at D2 receptors and distinct binding affinity ratios at 5-HT1A and 5-HT2A receptors compared to aripiprazole and cariprazine [1]. These differences translate to divergent adverse event profiles in clinical use, most notably in akathisia incidence and metabolic effects [2]. Furthermore, metabolic pathways involving CYP2D6 and CYP3A4 differ from cariprazine's exclusive CYP3A4 metabolism, impacting pharmacokinetic predictions in polypharmacy scenarios [3]. For researchers, substituting brexpiprazole with another D2 partial agonist without accounting for these quantifiable differences introduces confounding variables in receptor occupancy studies, tolerability assessments, and drug-drug interaction modeling.

Brexpiprazole (CAS 913611-97-9) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Reduced Akathisia Incidence: Brexpiprazole vs. Aripiprazole Direct Head-to-Head Comparison

In an exploratory open-label study directly comparing brexpiprazole and aripiprazole in patients with acute schizophrenia (NCT02054702), brexpiprazole demonstrated a substantially lower incidence of EPS-related adverse events including akathisia. The study randomized 97 patients to either brexpiprazole (1-4 mg/day, target 3 mg/day) or aripiprazole (10-20 mg/day, target 15 mg/day) for 6 weeks [1].

Extrapyramidal Symptoms Tolerability Schizophrenia

Receptor Binding Affinity Profile: Brexpiprazole Exhibits ~14-Fold Higher 5-HT1A Affinity vs. Aripiprazole

In vitro radioligand binding assays reveal that brexpiprazole possesses substantially higher affinity for serotonin 5-HT1A and 5-HT2A receptors compared to aripiprazole. These data are compiled from human receptor binding studies reported in prescribing information and primary literature, with brexpiprazole data representing mean values from 3 assays performed in duplicate or triplicate [1].

Receptor Pharmacology Binding Affinity In Vitro Assay

D2 Receptor Intrinsic Activity: Lower Intrinsic Efficacy of Brexpiprazole Compared to Aripiprazole

Functional assays demonstrate that brexpiprazole exhibits lower intrinsic activity at dopamine D2 receptors than aripiprazole. This pharmacological property has been proposed to reduce the likelihood of D2 agonist-mediated adverse events such as akathisia, insomnia, and restlessness [1]. The intrinsic activity difference is qualitative but consistently documented across multiple in vitro functional systems.

Intrinsic Activity D2 Partial Agonism Functional Assay

Pharmacokinetic Half-Life: Brexpiprazole Provides Extended Dosing Interval with 91-Hour Elimination Half-Life

Brexpiprazole exhibits a prolonged elimination half-life of approximately 91 hours, which is longer than aripiprazole (60-80 hours) but shorter than cariprazine's extended half-life due to active metabolites (parent 48-120 hours with active metabolites extending to approximately 1-3 weeks) [1]. This pharmacokinetic property enables once-daily dosing with steady-state reached after approximately 19 days.

Pharmacokinetics Half-Life Therapeutic Drug Monitoring

Metabolic Pathway Differentiation: Dual CYP2D6/CYP3A4 Metabolism in Brexpiprazole vs. Exclusive CYP3A4 in Cariprazine

Brexpiprazole is metabolized by both CYP3A4 and CYP2D6 enzymes, whereas cariprazine relies primarily on CYP3A4 for metabolism [1]. This distinction has pharmacogenomic implications: poor CYP2D6 metabolizers experience approximately 60% increased brexpiprazole exposure, necessitating dose adjustments [2]. Aripiprazole is also metabolized by CYP2D6 and CYP3A4, but with different active metabolite contributions.

Drug Metabolism CYP450 Pharmacogenomics

Negative Symptom Management Potential: Brexpiprazole and Cariprazine Differentiation from Aripiprazole

A narrative review of third-generation antipsychotics in first-episode schizophrenia indicates that while aripiprazole demonstrates efficacy in both acute and maintenance phases of schizophrenia, brexpiprazole and cariprazine show distinct potential in managing negative symptoms and improving social functioning, which are critical for patient recovery [1].

Negative Symptoms Social Functioning Schizophrenia

Optimal Research Applications for Brexpiprazole (CAS 913611-97-9) Based on Quantitative Evidence


Receptor Pharmacology Studies Requiring High 5-HT1A Affinity with Balanced D2 Partial Agonism

Brexpiprazole's 0.12 nM Ki at 5-HT1A receptors represents approximately 14-fold higher affinity than aripiprazole (1.70 nM) and 21-fold higher than cariprazine (2.60 nM), making it the preferred D2 partial agonist probe for in vitro and in vivo studies investigating the functional consequences of robust 5-HT1A engagement in antipsychotic mechanisms. This property is particularly valuable for dissecting serotonergic contributions to cognition, anxiety modulation, and tolerability profiles in preclinical models [1].

Tolerability-Focused Clinical Research Protocols Requiring Minimized Akathisia Burden

For clinical studies where subject retention and data integrity are paramount, brexpiprazole's 14.1% incidence of EPS-related adverse events versus 30.3% for aripiprazole (a 53% relative reduction) in direct head-to-head comparison provides quantitative justification for selecting brexpiprazole when akathisia-related dropout is a protocol concern. This differentiation is particularly relevant for long-term maintenance studies and trials in populations sensitive to extrapyramidal adverse effects [1].

Drug-Drug Interaction Modeling Involving CYP2D6 Polymorphisms

Brexpiprazole's dual CYP3A4/CYP2D6 metabolism, with approximately 60% increased exposure in CYP2D6 poor metabolizers, provides a distinct model system for pharmacogenomic research and drug-drug interaction studies. Unlike cariprazine's exclusive CYP3A4 metabolism, brexpiprazole enables investigation of CYP2D6 inhibitor co-administration effects and genotype-stratified pharmacokinetic modeling. This metabolic profile is relevant for studies involving SSRIs such as fluoxetine or paroxetine, which are potent CYP2D6 inhibitors [1].

Negative Symptom and Social Functioning Outcome Studies in Schizophrenia Research

Emerging evidence from comparative reviews indicates that brexpiprazole and cariprazine demonstrate potential differentiation from aripiprazole in managing negative symptoms and improving social functioning outcomes in schizophrenia. Researchers designing studies specifically targeting these symptom domains may find brexpiprazole a more mechanistically aligned investigational agent than aripiprazole, particularly given its distinct receptor binding profile and lower D2 intrinsic activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brexpiprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.